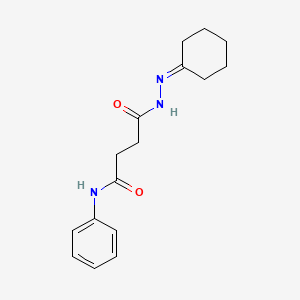
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide, also known as CHH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as inhibit the growth of certain cancer cells. However, it has also been shown to have some toxic effects on the body at higher doses, making it important to carefully monitor its use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is its potential for use in various fields due to its anti-inflammatory and analgesic properties. However, one of the major limitations is its toxicity at higher doses, which can make it difficult to use in certain experiments. Additionally, its synthesis can be challenging, making it important to carefully control the reaction conditions.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide. One potential direction is to explore its potential as a treatment for various diseases such as arthritis and cancer. Another potential direction is to further investigate its insecticidal properties for use in agriculture. Additionally, further research could be done to better understand its mechanism of action and potential toxic effects. Overall, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has significant potential for use in various fields and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide involves the reaction of cyclohexyl isocyanate with N-phenyl-2-hydrazinoacetamide in the presence of a catalyst. This reaction results in the formation of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide, which is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have insecticidal properties and can be used as a pesticide. In materials science, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been used as a building block for the synthesis of various other compounds.
Eigenschaften
IUPAC Name |
N'-(cyclohexylideneamino)-N-phenylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(17-13-7-3-1-4-8-13)11-12-16(21)19-18-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXLFDZQPTKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCC(=O)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)







![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)